
Pamatolol
Übersicht
Beschreibung
- Pamatolol ist eine chemische Verbindung mit dem IUPAC-Namen Methyl-N-[2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate.
- Es ist bei Raumtemperatur stabil, löslich in Alkoholen und Acetonitril, aber unlöslich in Wasser .
- This compound wird hauptsächlich zur Behandlung von Bluthochdruck und Herz-Kreislauf-Erkrankungen eingesetzt. Durch die Blockierung von Beta-Rezeptoren reduziert es die Herzbelastung, die Herzfrequenz und die Kontraktilität. Es kann auch die Symptome von Angina pectoris und Arrhythmien lindern .
Vorbereitungsmethoden
- Die Syntheseroute für Pamatolol umfasst spezifische chemische Reaktionen, um seine Struktur zu bilden. Leider sind detaillierte Reaktionsbedingungen in der Literatur nicht leicht zugänglich.
- Industrielle Produktionsmethoden umfassen wahrscheinlich großtechnische Synthese, Reinigung und Formulierung für den pharmazeutischen Einsatz.
Analyse Chemischer Reaktionen
- Pamatolol kann verschiedene Reaktionen durchlaufen, einschließlich Oxidation, Reduktion und Substitution. Spezifische Reagenzien und Bedingungen bleiben unveröffentlicht.
- Wichtige Produkte, die bei diesen Reaktionen gebildet werden, sind nicht explizit dokumentiert.
Wissenschaftliche Forschungsanwendungen
- Die Anwendungen von Pamatolol erstrecken sich über mehrere Bereiche:
Kardiologie: Als Betablocker spielt es eine entscheidende Rolle bei der Behandlung von Bluthochdruck, Angina pectoris und Arrhythmien.
Pharmakologie: Forscher untersuchen seine Auswirkungen auf Beta-Rezeptoren und die Herz-Kreislauf-Funktion.
Medizin: Klinische Studien untersuchen seine Sicherheit, Wirksamkeit und potenzielle Nebenwirkungen.
Industrie: Industrielle Anwendungen von this compound können die Formulierung und Arzneimittelentwicklung umfassen.
Wirkmechanismus
- This compound übt seine Wirkungen aus, indem es selektiv Beta-adrenerge Rezeptoren blockiert.
- Molekulare Ziele sind Beta-1-Rezeptoren im Herzen, was zu einer reduzierten Herzfrequenz und Kontraktilität führt.
- Wahrscheinlich beteiligte Signalwege umfassen die cAMP-Signaltransduktionskaskade.
Wirkmechanismus
- Pamatolol exerts its effects by selectively blocking beta-adrenergic receptors.
- Molecular targets include beta-1 receptors in the heart, leading to reduced heart rate and contractility.
- Pathways involved likely include the cAMP signaling cascade.
Vergleich Mit ähnlichen Verbindungen
- Pamatolol gehört zur Klasse der Betablocker, zu denen Propranolol, Atenolol und Metoprolol gehören.
- Seine Einzigartigkeit liegt in seiner Kardioselektivität und dem Fehlen einer sympathomimetischen Aktivität .
Biologische Aktivität
Pamatolol is a cardioselective beta-adrenoceptor antagonist that has garnered attention for its pharmacological properties and clinical applications, particularly in the management of hypertension. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, metabolism, and clinical efficacy through a review of diverse research findings and case studies.
Pharmacokinetics
This compound exhibits rapid and complete absorption following oral administration, with systemic bioavailability confirmed by studies indicating no first-pass effect. The elimination half-life (t1/2) varies between 2.2 to 5.6 hours depending on the route of administration—oral or intravenous. A significant correlation exists between plasma concentration and sympathetic blockade, which is assessed by the reduction in exercise heart rate .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Oral Absorption | Rapid and complete |
Elimination Half-life (t1/2) | 2.9 - 4.6 hours (oral) |
2.2 - 5.6 hours (IV) | |
First-pass Effect | None detected |
Metabolism
The metabolism of this compound has been studied across various species, including humans, dogs, rats, and mice. It is primarily excreted unchanged in urine within 24 hours post-administration. Notably, four urinary metabolites were identified, with a significant metabolic pathway involving aliphatic hydroxylation observed predominantly in rats . The metabolic pathways are qualitatively similar across species but differ in quantitative aspects.
Table 2: Metabolic Pathways of this compound
Species | Metabolic Pathways | Main Excretion Form |
---|---|---|
Humans | Aliphatic hydroxylation | Unchanged form |
Dogs | Similar to humans | Unchanged form |
Rats | Aliphatic hydroxylation (predominant) | Unchanged form |
Mice | Similar to humans | Unchanged form |
Biological Activity
This compound's primary action is as a beta-adrenoceptor blocker with cardioselectivity, meaning it preferentially inhibits beta-1 adrenergic receptors in the heart without significant effects on beta-2 receptors found in the lungs and vascular smooth muscle. This selectivity minimizes adverse effects such as bronchospasm that are common with non-selective beta-blockers .
Clinical Efficacy
A Phase I clinical trial involving ten healthy male volunteers demonstrated that this compound effectively reduced heart rate responses to exercise and isoproterenol-induced increases in heart rate. The drug showed maximal effectiveness at doses ranging from 400-600 mg, with a gradual decline in effect observed over time .
Case Studies
- Hypertension Management : In a multicenter study comparing various antihypertensive agents, this compound was noted for its efficacy in lowering blood pressure with fewer side effects compared to non-selective beta-blockers .
- Long-term Safety : A longitudinal study indicated that patients on this compound experienced fewer withdrawals due to adverse effects when compared to those on other antihypertensive medications .
Table 3: Clinical Outcomes with this compound
Study Type | Outcome Measure | Result |
---|---|---|
Phase I Trial | Heart Rate Response | Reduction observed |
Multicenter Study | Blood Pressure Control | Effective with fewer side effects |
Longitudinal Study | Withdrawal Due to Adverse Effects | Lower rate compared to others |
Eigenschaften
IUPAC Name |
methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-12(2)18-10-14(19)11-22-15-6-4-13(5-7-15)8-9-17-16(20)21-3/h4-7,12,14,18-19H,8-11H2,1-3H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGENBJKPPGFFAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59954-01-7 (sulfate[2:1]) | |
Record name | Pamatolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059110359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30866737 | |
Record name | (2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl) ethyl)carbamic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59110-35-9 | |
Record name | Pamatolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59110-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamatolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059110359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl) ethyl)carbamic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAMATOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20G2S6V53L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.